Spacer Length Determines Streptavidin Accessibility: C12 Enables Full Protein Monolayer Formation
The C12 aminododecanoyl spacer in 12:0 Biotin-18:1 PE provides sufficient extension to fully embed the biotin moiety into the streptavidin binding pocket, forming a well-ordered protein monolayer. Neutron reflection measurements on biotinylated lipid monolayers containing a spacer of comparable length demonstrate a protein layer thickness of 5.9 ± 0.5 nm, confirming complete insertion of the biotin+spacer unit into the streptavidin binding site [1]. In contrast, biotinylated lipids with shorter C6 spacers exhibit suboptimal vesicle binding to streptavidin, attributed to steric hindrance from the lipid headgroup [2].
| Evidence Dimension | Streptavidin monolayer thickness / binding pocket occupancy |
|---|---|
| Target Compound Data | Protein monolayer thickness 5.9 ± 0.5 nm (full binding pocket occupancy) |
| Comparator Or Baseline | Biotinylated lipid with shorter C6 spacer (biotin-X-DSPE) |
| Quantified Difference | C12 spacer permits full streptavidin monolayer formation; C6 spacer results in suboptimal vesicle binding |
| Conditions | Neutron reflection and surface plasmon optical measurements on biotin-functionalized lipid monolayers |
Why This Matters
This directly affects the efficiency and reproducibility of streptavidin-based immobilization, capture, and detection assays.
- [1] Streptavidin binding to biotinylated lipid layers on solid supports: A neutron reflection and surface plasmon optical study. Neutron reflection measurement showing protein monolayer thickness of 5.9 ± 0.5 nm upon streptavidin binding to biotin-functionalized lipids. View Source
- [2] Corley, P., & Loughrey, H. C. Optimal vesicle binding to streptavidin occurs with a six-carbon biotin spacer arm derivative of distearoylphosphatidylethanolamine (biotin-X-DSPE). View Source
